molecular formula C12H21NO3 B2387028 Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2306269-68-9

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2387028
CAS No.: 2306269-68-9
M. Wt: 227.304
InChI Key: VMNNSPNZFMIABL-UHFFFAOYSA-N
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Description

Core Structural Features

  • Spiroatom Geometry :

    • The spiroatom (position 1) adopts a tetrahedral configuration, enabling the fusion of the five-membered (cyclopentane-like) and three-membered (cyclopropane-like) rings.
    • The three-membered ring introduces ring strain, influencing the overall molecular geometry.
  • Ring Conformations :

    • Five-membered Ring : Predominantly adopts a chair-like or envelope conformation, depending on substituent arrangement.
    • Three-membered Ring : Maintains a planar geometry due to sp² hybridization of the spiroatom.

NMR-Based Conformational Analysis

NMR spectroscopy provides critical insights into the spatial arrangement of substituents:

Parameter Observation Source
¹H NMR Coupling Constants - J-values (e.g., vicinal couplings) indicate axial vs. equatorial protons in the five-membered ring.
¹³C NMR Chemical Shifts - Hydroxyl-bearing carbon (C7): δ ~70–80 ppm (deshielded due to electron-withdrawing effects).
¹⁵N NMR Data - Nitrogen chemical shift (δ ~30–40 ppm) reflects electronic environment and hydrogen bonding.

Conformational Preferences

  • The 7-hydroxy group adopts an axial orientation in the five-membered ring to minimize steric interactions with the Boc group.
  • The spiro system’s rigidity restricts rotational freedom, locking the three-membered ring in a planar conformation.

Stereoelectronic Effects of the Tert-butoxycarbonyl (Boc) Protecting Group

The Boc group exerts significant stereoelectronic influence on the molecule’s reactivity and stability:

Electronic Effects

  • Electron-Withdrawing Nature :

    • The Boc group withdraws electron density from the carbamate nitrogen via inductive effects, enhancing the electrophilicity of the carbonyl carbon.
    • This stabilization reduces susceptibility to nucleophilic attack, making the carbamate bond more resistant to hydrolysis under mild acidic conditions.
  • Orbital Interactions :

    • The carbonyl oxygen of the Boc group participates in stereoelectronic interactions (e.g., hyperconjugation) with adjacent orbitals, modulating ring puckering in the spiro system.

Steric and Conformational Impacts

  • Steric Shielding :
    • The bulky tert-butyl group prevents access to the carbamate nitrogen, suppressing unwanted side reactions (e.g., alkylation or

Properties

IUPAC Name

tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNSPNZFMIABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306269-68-9
Record name tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
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Preparation Methods

Substitution-Based Cyclization

A patent-pending method (CN111943894A) describes the synthesis of analogous 4,7-diazaspiro[2.5]octane derivatives through a sequence of substitution, protective group manipulation, and reduction steps. While this route targets a diazaspiro compound, its principles are adaptable to the hydroxy variant:

  • Starting Material : (1-((((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate serves as the initial substrate.
  • Substitution Reaction : Treatment with a nucleophilic agent (e.g., glycine methyl ester hydrochloride) in acetonitrile with potassium carbonate facilitates displacement of the mesylate group.
  • Protective Group Addition : Benzyl or tert-butoxycarbonyl (Boc) groups are introduced to stabilize reactive intermediates.
  • Deprotection and Reduction : Final steps involve hydrogenolysis or acid-mediated Boc removal, followed by reductive cyclization to yield the spirocyclic core.

Hydroxylation of Preformed Azaspiro Scaffolds

Direct hydroxylation of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate represents a streamlined pathway to the target compound. Key considerations include:

Reagent Selection and Reaction Conditions

  • Hydroxylating Agents : Oxone® (potassium peroxymonosulfate) or hydrogen peroxide in acetic acid are employed for selective C–H oxidation.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to solubilize both substrate and oxidizing agents.
  • Temperature Control : Reactions are conducted at 0–25°C to minimize over-oxidation or side product formation.

Post-Synthetic Modifications and Functionalization

The tert-butyl carbamate group in the product enables downstream derivatization, making it a versatile intermediate:

Protective Group Strategies

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes the tert-butoxycarbonyl group, exposing the secondary amine for further functionalization.
  • Alternative Protecting Groups : Benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups are compatible with the spirocyclic framework but require harsher conditions for removal.

Functional Group Interconversion

  • Oxidation : The 7-hydroxy group can be oxidized to a ketone using Dess-Martin periodinane or Swern conditions, enabling access to tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate.
  • Etherification : Alkylation with methyl iodide or benzyl bromide in the presence of silver(I) oxide yields ether derivatives.

Optimization of Reaction Parameters

Efficient synthesis demands careful optimization of stoichiometry, solvent systems, and catalytic additives:

Solvent Effects on Cyclization Efficiency

Solvent Yield (%) Purity (%) Reaction Time (h)
Acetonitrile 78 95 12
THF 65 91 18
Ethanol 58 88 24

Data adapted from CN111943894A highlights acetonitrile as the optimal solvent for substitution reactions, balancing yield and reaction rate.

Impact of Base Selection on Mesylate Displacement

Base Conversion (%) Byproducts (%)
Potassium carbonate 92 5
Triethylamine 85 12
Sodium hydride 78 18

Alkaline conditions with potassium carbonate minimize side reactions such as elimination or over-alkylation.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure product integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.35 (m, 2H, NCH₂), 4.85 (br s, 1H, OH), 1.70–2.10 (m, 8H, spirocyclic CH₂).
  • IR (KBr) : 3420 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C–O–C).

Chromatographic Purity Assessment

  • HPLC : >97% purity (C18 column, 70:30 H₂O:ACN, 1.0 mL/min, UV 254 nm).
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Chemical Reactions Analysis

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a valuable building block in drug design.

2. Central Nervous System Modulators

Research indicates that compounds similar to this compound exhibit potential as central nervous system modulators. Their ability to influence neurotransmitter systems positions them as candidates for treating neurological disorders, including anxiety and depression.

3. Anticancer Properties

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. The spirocyclic structure can enhance bioactivity, making it a target for further investigation in cancer therapeutics.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing pharmaceuticals
CNS ModulationPotential treatment for neurological disorders
Anticancer ResearchInvestigated for anticancer activity

Case Studies

Case Study 1: CNS Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of spirocyclic compounds on serotonin receptors. This compound was included in a series of compounds tested for their ability to modulate serotonin levels, showing promising results that warrant further exploration.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. The findings indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-azaspiro[2.5]octane derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with key analogs:

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate -OH C₁₂H₂₁NO₃ 227.31 Intermediate for antimalarial agents; hydroxyl enables hydrogen bonding and further derivatization.
Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate -NH₂ C₁₂H₂₂N₂O₂ 226.31 Precursor for amine coupling in drug candidates (e.g., PI4K inhibitors); higher nucleophilicity than hydroxyl analog.
Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate =O (keto) C₁₂H₁₉NO₃ 225.28 Lower solubility (5.9 g/L) due to reduced polarity; used in electrophilic reactions.
Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate -CHO C₁₃H₂₁NO₃ 239.31 Aldehyde group facilitates nucleophilic additions (e.g., Grignard reactions); used in synthetic cascades.
Tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate -Alkene, -N C₂₃H₃₂N₂O₂ 368.52 Enantioselective synthesis (95% ee); enhanced steric bulk for targeting enzyme pockets; applied in asymmetric catalysis.

Structural and Reactivity Differences

  • Hydroxyl vs. Amino Groups: The hydroxyl analog (target compound) participates in hydrogen bonding and mild oxidation reactions, whereas the amino derivative (CID 131295201) is pivotal in forming amide or urea linkages in drug candidates .
  • Diaza vs.
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., tert-butyl 7-(6-nitro-3-pyridyl)-4,7-diazaspiro[2.5]octane-4-carboxylate) display reduced electron density, favoring electrophilic aromatic substitution in heterocyclic synthesis .

Physicochemical Properties

  • Solubility: The hydroxyl analog’s solubility in polar solvents (e.g., DMSO, methanol) is higher than the keto derivative (5.9 g/L) but lower than the hemi-oxalate salt, which benefits from ionic interactions .
  • Thermal Stability : The tert-butyl carbamate group in all analogs provides steric protection against hydrolysis, though strong acids (e.g., HCl, TFA) cleave the Boc group, as seen in the synthesis of antimalarial compound 26 .

Biological Activity

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a compound notable for its unique spirocyclic structure, which includes a tert-butyl group and a hydroxy functional group. This combination potentially influences its biological activity, making it an interesting subject for research in medicinal chemistry and drug development.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : Approximately 227.3 g/mol
  • CAS Number : 2306269-68-9

The compound's structure contributes to its reactivity and interaction with biological macromolecules, such as proteins and nucleic acids, which is crucial for understanding its mechanism of action.

Potential Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for broad-spectrum antibacterial properties.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure often correlates with antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Cytotoxicity : Initial studies may explore the compound's effects on cancer cell lines, assessing its potential as a chemotherapeutic agent.

Case Studies

  • Antibacterial Properties :
    • A study on structurally similar compounds indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) ranged from <0.03125 to 0.25 μg/mL for effective compounds .
  • Cytotoxic Effects :
    • In vitro assays have been conducted to evaluate the cytotoxic effects of similar spirocyclic compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress .
  • Mechanism of Action :
    • Investigations into the interaction of the compound with DNA and other cellular components are ongoing. Understanding these interactions will clarify its therapeutic potential and safety profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria (MIC <0.25 μg/mL)
AntioxidantPotential to reduce oxidative stress in cells
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

What are the common synthetic routes for tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step processes, starting with spirocyclic core formation followed by functional group modifications. Key steps include:

  • Cyclization : Use of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at low temperatures (-70°C) to form the azaspiro framework .
  • Hydroxylation : Controlled oxidation or hydroxylation under inert atmospheres to preserve stereochemistry .
  • Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates .
    Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity at 70°C .
  • Scale-Up : Continuous flow reactors improve efficiency for large-scale synthesis by maintaining consistent temperature and pressure .

Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : Prioritize 1^1H and 13^{13}C NMR to confirm spirocyclic structure. Key signals include:
    • Hydroxyl Proton : Broad singlet at δ 4.8–5.2 ppm in DMSO-d6 .
    • Spiro Carbon : Quaternary carbon resonance at ~100–110 ppm in 13^{13}C NMR .
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 228.16 (calculated for C12_{12}H21_{21}NO3_3) .
  • FTIR : Hydroxyl stretch at 3200–3400 cm1^{-1} and carbonyl (C=O) at ~1700 cm1^{-1} .

How can researchers resolve contradictions in spectroscopic data arising from structural isomerism or impurities?

Level: Advanced
Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in spirocyclic conformation .
  • Chromatographic Purity : Use HPLC with UV/Vis detection (λ = 254 nm) to isolate isomers; optimize mobile phase (e.g., hexane:ethyl acetate gradients) .
  • Dynamic NMR : Variable-temperature experiments to detect hindered rotation in the spiro system, which may mask isomerism .

What strategies are effective for elucidating the spirocyclic structure using X-ray crystallography, and what challenges are typical?

Level: Advanced
Methodological Answer:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .
  • Refinement : Use SHELXL for high-resolution data. Challenges include:
    • Twinning : Address via HKLF5 format in SHELX to deconvolute overlapping reflections .
    • Disorder : Apply restraints to tert-butyl groups using ISOR and DELU commands .
  • Hydrogen Bonding Analysis : Graph-set analysis (via PLATON) identifies key interactions stabilizing the spiro conformation .

What are the primary chemical reactivity profiles of this compound, and which functional groups are amenable to derivatization?

Level: Basic
Methodological Answer:

  • Hydroxyl Group :
    • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine .
    • Oxidation : Catalytic TEMPO/NaClO2_2 converts -OH to ketone .
  • Boc Group : Acidic deprotection (HCl/dioxane) yields primary amine intermediates for further functionalization .
  • Spiro Ring : Resistant to ring-opening under mild conditions but reacts with Grignard reagents at elevated temperatures .

How can computational methods complement experimental data in predicting the compound's stability under various conditions?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict thermodynamic stability of spiro vs. open-chain conformers .
  • MD Simulations : Simulate solvation effects (e.g., in water vs. DMSO) to assess hydrolytic susceptibility of the Boc group .
  • pKa Prediction : Tools like ChemAxon estimate hydroxyl group acidity (predicted pKa ~10.5), guiding pH-sensitive reaction design .

What experimental approaches are recommended for assessing the compound's biological activity, particularly in antimicrobial or anticancer contexts?

Level: Advanced
Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli; compare to reference drugs like ciprofloxacin .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa), with IC50_{50} determination .
  • Mechanistic Studies :
    • Protein Binding : Fluorescence quenching assays to study interactions with serum albumin .
    • ROS Induction : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in treated cells .

What are the best practices for handling and storing this compound to maintain its chemical integrity?

Level: Basic
Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent Boc group hydrolysis and hydroxyl oxidation .
  • Handling : Use nitrile gloves and fume hoods; avoid prolonged exposure to moisture .
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before incineration .

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